2-Bromo (S)-Carbidopa
Overview
Description
2-Bromo (S)-Carbidopa is a derivative of carbidopa, a well-known drug used in the treatment of Parkinson’s disease. Carbidopa itself is an inhibitor of aromatic-L-amino-acid decarboxylase, which prevents the peripheral metabolism of levodopa, allowing more of it to reach the brain where it can be converted to dopamine . The addition of a bromine atom to the carbidopa molecule may alter its chemical properties and potentially its biological activity.
Mechanism of Action
Target of Action
Carbidopa, 6-bromo primarily targets the enzyme aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase (DDC) . This enzyme is crucial in the biosynthesis of neurotransmitters, including dopamine, by converting L-DOPA to dopamine .
Mode of Action
Carbidopa, 6-bromo acts as an inhibitor of DDC . By binding to the enzyme, it prevents the decarboxylation of L-DOPA to dopamine in the peripheral tissues. This inhibition is significant because it allows more L-DOPA to cross the blood-brain barrier, where it can be converted to dopamine in the brain, thus enhancing the therapeutic effects for conditions like Parkinson’s disease .
Biochemical Pathways
The inhibition of DDC by Carbidopa, 6-bromo affects the dopaminergic pathway . By preventing the peripheral conversion of L-DOPA to dopamine, it ensures that a higher concentration of L-DOPA reaches the central nervous system. This increases the availability of dopamine in the brain, which is deficient in patients with Parkinson’s disease .
Pharmacokinetics
Carbidopa, 6-bromo exhibits the following ADME properties:
- Excretion : The elimination half-life is approximately 2 hours, and it is excreted primarily via the kidneys .
These properties ensure that Carbidopa, 6-bromo remains effective in inhibiting peripheral DDC, thereby increasing the bioavailability of L-DOPA in the brain.
Result of Action
The primary molecular effect of Carbidopa, 6-bromo is the inhibition of peripheral DDC , leading to increased levels of L-DOPA in the bloodstream. At the cellular level, this results in higher dopamine synthesis in the brain, which helps alleviate the motor symptoms associated with Parkinson’s disease .
Action Environment
Environmental factors such as pH, temperature, and the presence of other medications can influence the efficacy and stability of Carbidopa, 6-bromo. For instance, the compound is stable under physiological pH but may degrade under extreme pH conditions. Additionally, interactions with other drugs that affect the dopaminergic system can alter its effectiveness .
Biochemical Analysis
Biochemical Properties
Carbidopa, 6-bromo, like its parent compound Carbidopa, is a potent inhibitor of the enzyme DDC . This enzyme plays a crucial role in the biosynthesis of L-tryptophan to serotonin and the conversion of L-DOPA to dopamine . By inhibiting DDC, Carbidopa, 6-bromo prevents the peripheral metabolism of Levodopa, allowing a greater proportion of the administered Levodopa to cross the blood-brain barrier for central nervous system effect .
Cellular Effects
Carbidopa, 6-bromo, through its inhibition of DDC, impacts various types of cells and cellular processes. For instance, it has been shown to strongly inhibit T cell activation both in vitro and in vivo . This inhibition of T cell responses has implications in conditions like Parkinson’s disease, where increased numbers of activated/memory T cells are observed .
Molecular Mechanism
The molecular mechanism of action of Carbidopa, 6-bromo involves its binding to and inhibition of the DDC enzyme . This prevents the conversion of Levodopa to dopamine outside the central nervous system, thereby reducing unwanted side effects of Levodopa on organs located outside the CNS .
Temporal Effects in Laboratory Settings
Studies on Carbidopa have shown that it can lead to side effects such as heartburn, muscle twitching, paresthesias at higher doses, migraines, and hallucinations after a single dose .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Carbidopa, 6-bromo in animal models are limited, research on Carbidopa has shown that it can mitigate conditions like experimental autoimmune encephalitis and collagen-induced arthritis in animal models .
Metabolic Pathways
Carbidopa, 6-bromo, like Carbidopa, is involved in the metabolic pathway of Levodopa. It inhibits the enzyme DDC, which is crucial in the conversion of Levodopa to dopamine .
Transport and Distribution
Carbidopa, 6-bromo is widely distributed in tissues, except in the brain . After one hour, Carbidopa is found mainly in the kidney, lungs, small intestine, and liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbidopa, 6-bromo typically involves the bromination of carbidopa. This can be achieved through the reaction of carbidopa with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of carbidopa, 6-bromo would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo (S)-Carbidopa can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in carbidopa, 6-bromo can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbidopa quinone derivatives, while substitution reactions can produce various carbidopa analogs with different functional groups .
Scientific Research Applications
2-Bromo (S)-Carbidopa has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study the effects of bromination on the chemical properties of carbidopa.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, carbidopa.
Medicine: Explored for its potential use in the treatment of neurological disorders, similar to carbidopa.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease.
Levodopa: A precursor to dopamine, often used with carbidopa to enhance its efficacy.
Benserazide: Another decarboxylase inhibitor used in combination with levodopa.
Uniqueness
2-Bromo (S)-Carbidopa is unique due to the presence of the bromine atom, which may confer different chemical and biological properties compared to carbidopa. This modification can potentially enhance its efficacy or reduce side effects, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(2S)-3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-7(14)8(15)3-6(5)11/h2-3,13-15H,4,12H2,1H3,(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBONFZRHFUWIX-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150100 | |
Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43197-33-7 | |
Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43197-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbidopa, 6-bromo | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043197337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBIDOPA, 6-BROMO | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O6NJX3L6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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